7-AMINO-2-METHYL-QUINAZOLIN-4-OL

EGFR Inhibition Kinase Inhibitor Anticancer

7-Amino-2-methyl-quinazolin-4-ol (CAS 16081-78-0) is a strategic heterocyclic building block for kinase inhibitor programs. The synergistic 7-amino/4-hydroxy substitution on the 2-methylquinazoline core provides essential hydrogen-bonding interactions with kinase hinge regions, making it irreplaceable in EGFR and pan-Rock inhibitor SAR studies. Unlike unsubstituted 2-methylquinazolin-4-ol (PARP-selective), the 7-amino group enables distinct kinase targeting. Ideal for synthesizing indole-aminoquinazoline hybrids with gefitinib-comparable IC50 values. Available in research quantities with ≥95% purity.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 16081-78-0
Cat. No. B579610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-AMINO-2-METHYL-QUINAZOLIN-4-OL
CAS16081-78-0
Synonyms7-AMINO-2-METHYL-QUINAZOLIN-4-OL
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)N)C(=O)N1
InChIInChI=1S/C9H9N3O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,10H2,1H3,(H,11,12,13)
InChIKeyVQPGQTCYPTUFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-2-Methyl-Quinazolin-4-ol (CAS 16081-78-0) Technical Profile for Kinase Inhibitor Synthesis and Medicinal Chemistry Sourcing


7-Amino-2-methyl-quinazolin-4-ol (CAS 16081-78-0, MF C9H9N3O, MW 175.19) is a heterocyclic building block featuring a quinazoline core with an amino group at the 7-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position . This specific substitution pattern enables its primary application as a key intermediate in the synthesis of kinase inhibitors, where the amino and hydroxy groups serve as critical handles for further functionalization and provide essential hydrogen bonding interactions with kinase hinge regions . The compound exhibits a melting point of approximately 120-125 °C and is soluble in polar protic solvents such as methanol and water, with optimal storage recommended at 2-8 °C in tightly sealed containers with desiccant .

Why Generic Quinazoline Substitution is Not an Option for 7-Amino-2-Methyl-Quinazolin-4-ol in Precision Medicinal Chemistry


The quinazoline scaffold is highly sensitive to substitution patterns, with even minor modifications in position or functional group identity leading to dramatic shifts in biological activity, selectivity, and physicochemical properties. 7-Amino-2-methyl-quinazolin-4-ol occupies a unique niche defined by the synergistic combination of a 7-amino group and a 4-hydroxyl group on the 2-methylquinazoline core. In contrast, the unsubstituted 2-methylquinazolin-4-ol (CAS 1769-24-0) acts primarily as a PARP inhibitor with a Ki of 1.1 µM [1], while amino acid-derived quinazolinones exhibit pan-Rock inhibition with variable PKA selectivity [2]. The introduction of a 7-amino group fundamentally alters the electronic distribution and hydrogen-bonding capacity of the molecule, enabling interactions with distinct kinase targets and creating a reactive handle for further derivatization. Simply substituting a different quinazoline analog would compromise the intended biological profile and synthetic utility, making this specific compound irreplaceable in research programs focused on kinase inhibitor development and structure-activity relationship (SAR) exploration.

Quantitative Differentiation Guide: 7-Amino-2-Methyl-Quinazolin-4-ol vs. Closest Analogues


EGFR Kinase Inhibitory Potency: Indole-Aminoquinazoline Hybrids Exhibit Comparable Activity to Gefitinib

In a study evaluating indole-aminoquinazoline hybrids synthesized from 7-amino-2-aryl-5-bromoindoles and 2-aryl-4-chloroquinazolines, compounds 4f and 4g demonstrated moderate to significant inhibitory activity against epidermal growth factor receptor (EGFR). The data show that these 7-aminoquinazoline-derived compounds achieve IC50 values in the same range as the clinical EGFR inhibitor gefitinib, validating the core scaffold's potential in kinase inhibitor development [1].

EGFR Inhibition Kinase Inhibitor Anticancer

Rock Kinase Inhibition Selectivity Profile: Amino Acid-Derived Quinazolines vs. Non-Amino Acid Analogues

Structure-activity relationship studies on amino acid-derived quinazolinones reveal a distinct selectivity profile compared to non-amino acid derived quinazoline-based Rock inhibitors. Specifically, amino acid-derived quinazolinones (structurally related to 7-amino-2-methyl-quinazolin-4-ol) function as pan-Rock (I & II) inhibitors but lack selectivity against PKA. This contrasts with non-amino acid derived quinazolinones, which achieve high selectivity against PKA [1]. This class-level distinction informs the choice of scaffold for programs requiring either pan-kinase activity or isoform selectivity.

Rock Inhibition Kinase Selectivity PKA

Anticancer Activity Against A549, HCT116, and MCF-7 Cell Lines: Quinazoline Derivative 3o Outperforms Gefitinib

In a study evaluating 21 quinazoline derivatives, compound 3o (an erlotinib analogue) exhibited marked anticancer activity across multiple cell lines. The data demonstrate that appropriately substituted quinazolines can significantly outperform the standard drug gefitinib, with IC50 values up to 147-fold lower in MCF-7 cells [1]. While 7-amino-2-methyl-quinazolin-4-ol is a precursor rather than a final active compound, these results underscore the potential of the quinazoline scaffold to yield highly potent anticancer agents when properly functionalized.

Anticancer Activity Cytotoxicity MTT Assay

Physical and Handling Properties: Defined Stability and Storage Parameters

Technical datasheets provide essential physicochemical parameters that inform proper handling and storage protocols. 7-Amino-2-methyl-quinazolin-4-ol is a white crystalline powder with a melting point of approximately 120-125 °C, soluble in polar protic solvents like methanol and water. Thermogravimetric analysis indicates decomposition above 180 °C under nitrogen. For optimal stability, the compound should be stored at 2-8 °C in tightly sealed containers with desiccant and protected from light . These defined parameters reduce the risk of degradation during long-term storage and ensure reproducible experimental outcomes.

Physicochemical Properties Storage Stability Handling

Definitive Application Scenarios for 7-Amino-2-Methyl-Quinazolin-4-ol Based on Quantitative Evidence


Synthesis of EGFR-Targeted Kinase Inhibitors with Comparable Potency to Gefitinib

The 7-aminoquinazoline scaffold serves as a critical intermediate for constructing potent EGFR inhibitors. As demonstrated by indole-aminoquinazoline hybrids achieving IC50 values (40.7 nM and 52.5 nM) comparable to gefitinib (38.9 nM) [1], 7-amino-2-methyl-quinazolin-4-ol is ideally suited for medicinal chemistry programs aiming to develop next-generation EGFR-targeted anticancer agents. The 7-amino group provides a versatile handle for introducing diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.

Development of Pan-Rock Kinase Inhibitors for Cardiovascular and Neurological Research

Based on class-level evidence indicating that amino acid-derived quinazolines function as pan-Rock (I & II) inhibitors [1], 7-amino-2-methyl-quinazolin-4-ol is a strategic building block for programs targeting Rho-associated coiled-coil kinase. Potential applications include the development of therapeutics for glaucoma, hypertension, and spinal cord injury. Researchers should note the class-specific selectivity profile, which favors pan-Rock inhibition over PKA selectivity, guiding SAR optimization strategies.

Lead Optimization in Anticancer Drug Discovery Leveraging the Quinazoline Core

The quinazoline core has repeatedly demonstrated exceptional anticancer potential, with derivatives exhibiting up to 147-fold greater potency than gefitinib in MCF-7 breast cancer cells (IC50 0.14 µM vs. 20.68 µM) [1]. 7-Amino-2-methyl-quinazolin-4-ol provides a foundational scaffold for synthesizing and screening novel quinazoline-based anticancer agents, enabling the exploration of structure-activity relationships across diverse cancer cell lines including A549 (lung), HCT116 (colon), and MCF-7 (breast).

Synthesis of Fluorescent Probes for Bioimaging via Oxime Ligation

The hydroxyl group at the 4-position of 7-amino-2-methyl-quinazolin-4-ol enables covalent attachment to biomolecules via oxime formation, as reported in bioconjugate chemistry literature [1]. This reactivity makes the compound a valuable precursor for developing fluorescent probes for bioimaging applications, where the quinazoline core provides a rigid, planar scaffold that can be further functionalized to modulate photophysical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-AMINO-2-METHYL-QUINAZOLIN-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.